molecular formula C8H3BrFN3 B1292656 6-bromo-4-fluoro-1H-indazole-3-carbonitrile CAS No. 1000340-94-2

6-bromo-4-fluoro-1H-indazole-3-carbonitrile

Cat. No.: B1292656
CAS No.: 1000340-94-2
M. Wt: 240.03 g/mol
InChI Key: ORJNWCYRTPZUCK-UHFFFAOYSA-N
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Description

6-bromo-4-fluoro-1H-indazole-3-carbonitrile is a chemical compound that has garnered considerable attention from scientific researchers worldwide. It is a derivative of indazole, a heterocyclic aromatic organic compound. This compound is notable for its unique properties, which have piqued the interest of scientists from various fields of research, including chemistry, pharmaceuticals, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1H-indazole-3-carbonitrile typically involves multiple steps. One common method includes the bromination and fluorination of indazole derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and pressure conditions to ensure the selective substitution at the desired positions on the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-fluoro-1H-indazole-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound .

Scientific Research Applications

6-bromo-4-fluoro-1H-indazole-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Biotechnology: It is used in the development of novel biochemical assays and as a probe in molecular biology research.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-fluoro-1H-indazole: A closely related compound with similar structural features but lacking the carbonitrile group.

    6-bromo-4-methoxy-1H-indazole: Another derivative with a methoxy group instead of a fluorine atom.

    6-bromo-4-methyl-1H-indazole: A methyl-substituted analog of the compound.

Uniqueness

6-bromo-4-fluoro-1H-indazole-3-carbonitrile is unique due to the presence of both bromine and fluorine atoms along with the carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJNWCYRTPZUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646922
Record name 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-94-2
Record name 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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